Product packaging for Deoxytubulosine(Cat. No.:CAS No. 2632-30-6)

Deoxytubulosine

Cat. No.: B1218714
CAS No.: 2632-30-6
M. Wt: 459.6 g/mol
InChI Key: AVJZNOIWPGXYKM-LXFCCGDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxytubulosine is a potent pyrrolizidine alkaloid of natural origin, isolated from plant species such as Ophiorrhiza . It is a notable biosynthetic precursor to the alkaloid tubulosine . This compound is provided exclusively for laboratory research purposes. This compound is a valuable tool in biochemical and pharmacological research due to its characterized mechanism of action. Studies indicate that it functions as an effective inhibitor of the enzyme dihydrofolate reductase . This targeted activity underpins its observed potential in investigative studies for both anticancer and antimicrobial applications, making it a compound of interest for developing novel therapeutic strategies . This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for use in diagnostic procedures, drug administration, or any other form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N3O2 B1218714 Deoxytubulosine CAS No. 2632-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2632-30-6

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H37N3O2/c1-4-18-17-32-12-10-19-15-27(33-2)28(34-3)16-23(19)26(32)14-20(18)13-25-29-22(9-11-30-25)21-7-5-6-8-24(21)31-29/h5-8,15-16,18,20,25-26,30-31H,4,9-14,17H2,1-3H3/t18-,20-,25+,26-/m0/s1

InChI Key

AVJZNOIWPGXYKM-LXFCCGDJSA-N

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC

Origin of Product

United States

Biosynthetic Pathways and Engineered Production of Deoxytubulosine

Biosynthetic Engineering Strategies for Modulating Deoxytubulosine Production or Analog Generation

The biosynthesis of this compound, a complex β-carboline-benzoquinolizidine alkaloid, is an area of interest for understanding natural product formation and for potential biotechnological production. Research has partially elucidated its natural pathway, primarily within plant species like Alangium lamarckii rsc.orgrsc.org. This understanding forms the basis for exploring biosynthetic engineering strategies aimed at enhancing this compound yields or generating novel analogs.

Elucidation of the Natural Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid tyrosine, which is converted to dopamine (B1211576) rsc.orggenome.jp. Dopamine then participates in a condensation reaction with secologanin, an iridoid derivative. This reaction yields deacetylisoipecoside (B1197507), a crucial intermediate that is specifically utilized in the subsequent steps of the pathway rsc.orgd-nb.info. While the precise enzymatic transformations leading from deacetylisoipecoside to this compound are not fully detailed in the available literature, it is understood that this compound is formed, which can then be further metabolized to tubulosine (B1194177) rsc.orgrsc.org. The KEGG pathway database classifies this compound within the "Isoquinoline alkaloid biosynthesis" pathway, underscoring its derivation from tyrosine genome.jpgenome.jp.

Table 1: Proposed Biosynthetic Pathway of this compound in Alangium lamarckii

StagePrecursor/IntermediateKey TransformationProductSource Reference
1TyrosineDecarboxylationDopamine rsc.orggenome.jp
2Dopamine + SecologaninCondensationDeacetylisoipecoside rsc.orgd-nb.info
3Deacetylisoipecoside(Enzymatic cascade)This compound rsc.orgrsc.org
4This compound(Enzymatic cascade)Tubulosine rsc.orgrsc.org

Note: The specific enzymes and detailed biochemical mechanisms for the conversion of deacetylisoipecoside to this compound and its subsequent transformations remain areas for further investigation.

Biosynthetic Engineering Strategies and Potential Applications

Metabolic engineering offers a powerful toolkit for optimizing the production of complex natural products like this compound. Strategies typically focus on manipulating the genes encoding pathway enzymes or enhancing precursor availability within a host organism dovepress.comfrontiersin.orgmdpi.comfrontiersin.org. For this compound, potential engineering approaches, based on the known pathway, could include:

Heterologous Expression of Pathway Genes: Identifying and cloning the genes responsible for the this compound biosynthetic pathway from Alangium lamarckii or related species and expressing them in a microbial host such as Escherichia coli or Saccharomyces cerevisiae. This would enable production in a controlled and scalable environment frontiersin.org.

Enhancement of Precursor Supply: Engineering the host organism's metabolism to increase the intracellular pools of key precursors, such as dopamine (derived from tyrosine) or secologanin. This might involve overexpressing enzymes in the host's native tyrosine or iridoid pathways frontiersin.org.

Targeting Rate-Limiting Enzymes: If specific enzymes in the this compound pathway are identified as bottlenecks, their expression levels can be increased through gene overexpression. Conversely, genes encoding enzymes in competing pathways that divert intermediates could be attenuated or knocked out dovepress.commdpi.com.

Generation of this compound Analogs: Biosynthetic engineering can be employed to create structural variants. This could involve using engineered enzymes with altered substrate specificities or introducing genes for enzymes that perform novel modifications on this compound or its precursors. For example, modifying enzymes involved in the late stages of the pathway could yield analogs with potentially altered biological activities frontiersin.org.

Current Status and Future Directions

Despite the partial understanding of this compound's natural biosynthesis, specific published research detailing the implementation of these metabolic engineering strategies for the direct enhancement of this compound production or the creation of its analogs through genetic manipulation is not extensively documented in the provided literature researchgate.net. The majority of scientific efforts have focused on the total chemical synthesis of the molecule cdnsciencepub.comcdnsciencepub.comresearchgate.netcdnsciencepub.com and the identification of its presence in plant sources rsc.orgrsc.org. Future research endeavors would benefit from the identification and characterization of the specific enzymes catalyzing the conversion of deacetylisoipecoside to this compound and its subsequent transformations. This knowledge would pave the way for rational design of metabolic engineering strategies for its biotechnological production and the exploration of its analog space.

Compound List

Deacetylisoipecoside

this compound

Dopamine

Secologanin

Tryptamine (B22526)

Tubulosine

Tyrosine

Total Synthesis of Deoxytubulosine: Methodological Advancements and Strategic Disconnections

Retrosynthetic Analysis of the Deoxytubulosine Scaffold and Key Structural Fragments

The retrosynthetic analysis of this compound reveals a convergent strategy, dissecting the molecule into more manageable and synthetically accessible fragments. The core structure is a β-carboline system fused to a benzo[a]quinolizidine moiety. Key disconnections typically target the bonds that form this intricate framework, leading to two primary building blocks: a substituted tryptamine (B22526) derivative and a chiral aldehyde fragment derived from the ipecac alkaloid emetine (B1671215) or a related precursor.

One of the pioneering retrosynthetic approaches, undertaken by Battersby and co-workers, identified tryptamine and a chiral aldehyde containing the benzo[a]quinolizidine core as the key synthons. ijpsjournal.com This strategy hinges on the formation of the central C-N and C-C bonds that link the two fragments.

Development of Key Stereoselective and Chemoselective Transformations in this compound Construction

The construction of this compound necessitates precise control over stereochemistry and the selective reaction of multiple functional groups. Stereoselective transformations are crucial for establishing the correct relative and absolute stereochemistry of the molecule's several chiral centers. Chemoselective reactions are equally important to ensure that transformations occur at the desired functional group without affecting other reactive sites within the complex intermediates.

Protecting group strategies are also a critical aspect of chemoselectivity in the synthesis of this compound. The strategic use of protecting groups for amine and hydroxyl functionalities is essential to prevent unwanted side reactions during the various synthetic steps. The choice of protecting groups is dictated by their stability under a given set of reaction conditions and the ease of their selective removal at a later stage.

Overview of Major Total Synthesis Strategies

The total synthesis of this compound has been approached through several distinct strategies, with the pioneering routes laying the groundwork for subsequent, more refined methodologies. The dominant strategies have been largely convergent, reflecting the efficiency of assembling complex molecules from well-defined fragments. cdnsciencepub.com

The early syntheses, such as those by Battersby and Kametani, established the feasibility of constructing the this compound scaffold. ijpsjournal.comnih.gov These routes, while groundbreaking, often involved a significant number of steps and relied on classical synthetic methods.

Application of the Pictet–Spengler Reaction in this compound Synthesis

The Pictet–Spengler reaction is a cornerstone in the synthesis of this compound and related β-carboline alkaloids. mdpi.comwikipedia.org This powerful transformation involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline ring system. mdpi.com

In the context of this compound synthesis, the Pictet–Spengler reaction serves as the key step for constructing the central β-carboline core by coupling the tryptamine fragment with the chiral aldehyde containing the benzo[a]quinolizidine moiety. The reaction conditions, particularly the choice of acid catalyst and solvent, can significantly influence the yield and stereochemical outcome of the cyclization.

Kametani's total synthesis of (±)-deoxytubulosine provides a classic example of the application of the Pictet–Spengler reaction. nih.gov In this synthesis, (±)-4-oxoprotoemetine was reacted with tryptamine under Pictet–Spengler conditions to afford the corresponding β-carboline derivative, which was then further elaborated to this compound. nih.gov The stereochemistry of the newly formed chiral center in the Pictet–Spengler reaction is a critical consideration, and modern variations of this reaction often employ chiral catalysts or auxiliaries to achieve high levels of stereocontrol. arkat-usa.orgchemrxiv.org

Recent Advancements and Innovative Methodologies in this compound Total Synthesis

While the foundational strategies for this compound synthesis were established decades ago, the field of organic synthesis has continued to evolve. However, specific recent advancements and the application of highly innovative methodologies directly to the total synthesis of this compound appear to be limited in the contemporary literature. Much of the focus in the broader field of alkaloid synthesis has shifted towards the development of more efficient and stereoselective methods that could be applied to a range of natural products.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and complex molecule synthesis that involves the introduction of functional groups into a complex scaffold at a late stage of the synthesis. This approach avoids the need to carry functional groups through a lengthy synthetic sequence. While the application of LSF strategies to the this compound core itself is not widely reported, the principles of LSF could theoretically be applied to generate analogues of this compound for structure-activity relationship studies. For instance, C-H activation methods could potentially be used to introduce new substituents on the aromatic rings of the this compound scaffold.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has revolutionized the construction of chiral molecules by enabling the enantioselective formation of stereocenters. While the early syntheses of this compound were racemic or relied on chiral starting materials derived from natural sources, modern approaches to similar alkaloids increasingly employ catalytic asymmetric methods. nih.gov

For the synthesis of this compound, a catalytic asymmetric Pictet–Spengler reaction would be a highly desirable transformation to establish the key stereocenter of the β-carboline unit with high enantioselectivity. Although a specific application of such a reaction to the total synthesis of this compound is not prominently featured in recent literature, the development of asymmetric Pictet–Spengler reactions is an active area of research and holds promise for future, more efficient syntheses of this and other complex alkaloids. chemrxiv.org

Formal Syntheses and Asymmetric Routes to this compound Core Structures

The construction of the this compound core, particularly the stereochemically rich benzo[a]quinolizidine nucleus, has been a focal point of synthetic efforts. A variety of strategies have been employed, ranging from classical approaches to modern asymmetric methodologies, to achieve the synthesis of key intermediates that constitute formal syntheses of the natural product.

A significant breakthrough in the enantioselective synthesis of the ipecac and Alangium alkaloids, including the structurally related tubulosine (B1194177), was reported by Tietze and colleagues. nih.gov Their approach highlights the power of domino reactions and catalytic asymmetric transformations to construct the core structure with high stereocontrol. A key step in their strategy is the enantioselective catalytic transfer hydrogenation of an imine to furnish a chiral tetrahydroisoquinoline derivative with high enantiomeric excess (95% ee). nih.gov This chiral building block is then elaborated into a key aldehyde intermediate.

The central benzo[a]quinolizidine core is then assembled through a three-component domino Knoevenagel/hetero-Diels-Alder reaction. nih.gov This powerful transformation allows for the rapid construction of molecular complexity from relatively simple starting materials. Subsequent transformations, including another domino process involving treatment with potassium carbonate followed by hydrogenation, yield the desired benzoquinolizidine skeleton. nih.gov This sequence provides a versatile platform for accessing not only this compound but also other related alkaloids like emetine and tubulosine by coupling the core structure with the appropriate amine fragment.

The Pictet-Spengler reaction has also been a cornerstone in the synthesis of the tetrahydroisoquinoline and tetrahydro-β-carboline moieties of this compound and related alkaloids. illinois.edunih.gov This acid-catalyzed reaction between a β-arylethylamine and an aldehyde or ketone provides a direct and efficient route to these heterocyclic systems. nih.gov Over the years, significant advancements have been made in rendering this reaction asymmetric.

Asymmetric variants of the Pictet-Spengler reaction include:

Diastereoselective Approaches: Utilizing a chiral center on either the tryptamine or the aldehyde component to direct the stereochemical outcome of the cyclization. illinois.edu

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the tryptamine precursor to control the facial selectivity of the iminium ion cyclization. illinois.edu

Catalytic Enantioselective Methods: Employing chiral Brønsted acids or other organocatalysts to induce enantioselectivity in the reaction. illinois.edunih.gov These catalysts can activate the iminium ion and provide a chiral environment for the cyclization to occur. nih.gov

These asymmetric Pictet-Spengler strategies have been instrumental in the synthesis of a wide range of indole (B1671886) and isoquinoline (B145761) alkaloids and represent a powerful tool for the enantioselective construction of the this compound core. nih.gov

Another important strategy involves the use of the chiral pool , where readily available enantiopure starting materials, such as amino acids or terpenes, are used as building blocks. nih.govresearchgate.netnih.gov For instance, chiral amino acids can serve as precursors for the stereogenic centers in the this compound framework. This approach leverages the inherent chirality of natural products to achieve the synthesis of the target molecule in an enantiomerically pure form.

Comparative Analysis of Different Total Synthesis Approaches Regarding Efficiency and Stereocontrol

Synthetic Strategy Key Reactions Stereocontrol Method Advantages Potential Limitations
Domino Reaction Approach (Tietze et al.) Domino Knoevenagel/hetero-Diels-Alder reaction, Catalytic asymmetric transfer hydrogenation. nih.govCatalyst-controlled asymmetric hydrogenation. nih.govHigh convergence, excellent enantioselectivity, rapid construction of molecular complexity. nih.govMay require optimization for substrate scope.
Asymmetric Pictet-Spengler Reaction Pictet-Spengler cyclization. illinois.edunih.govChiral auxiliaries, chiral catalysts, or substrate control. illinois.eduDirect formation of the core heterocyclic system, well-established reaction. nih.govDiastereoselectivity can be challenging to control in some cases.
Chiral Pool Synthesis Utilization of enantiopure starting materials (e.g., amino acids, terpenes). nih.govresearchgate.netnih.govInherent chirality of the starting material.Access to enantiomerically pure products, well-defined stereochemistry from the outset.Limited availability of suitable chiral starting materials for all target structures.

The domino reaction strategy developed by Tietze and co-workers stands out for its elegance and efficiency. nih.gov By combining multiple bond-forming events into a single synthetic operation, this approach significantly reduces the number of steps required to construct the complex core structure. The use of a highly enantioselective catalytic hydrogenation early in the synthesis ensures the establishment of the key stereocenter with excellent control. nih.gov This method provides a highly convergent and efficient route to a range of ipecac and Alangium alkaloids.

Approaches centered around the asymmetric Pictet-Spengler reaction offer a more traditional yet powerful alternative. The development of catalytic enantioselective variants has greatly enhanced the utility of this reaction, allowing for the direct formation of the chiral tetrahydroisoquinoline or tetrahydro-β-carboline core without the need for stoichiometric chiral auxiliaries. illinois.edunih.gov The efficiency of these methods is often dependent on the specific catalyst and substrate combination, and achieving high levels of both diastereoselectivity and enantioselectivity can sometimes be challenging.

Mechanistic Chemical Biology of Deoxytubulosine: Molecular and Cellular Interactions

Identification and Validation of Primary Molecular Targets

The initial steps in understanding the mechanism of action of a bioactive compound like deoxytubulosine involve identifying and validating its direct molecular partners within the cell.

Direct Binding Assays with Purified Biomolecules (e.g., proteins, nucleic acids)

Direct binding assays are fundamental in determining the specific biomolecules with which a compound interacts. These in vitro assays utilize purified components to directly measure the binding affinity and kinetics between the compound and its potential target. nih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and quantitative pull-down assays are commonly employed for this purpose. nih.govtracerdb.org For this compound, studies have demonstrated its ability to bind directly to DNA. nih.gov While the specifics of its interaction with nucleic acids are an area for further research, this binding capability suggests a potential mechanism of action involving the disruption of DNA-related processes.

Research has also shown that this compound binds to the enzyme Dihydrofolate Reductase (DHFR), with this binding appearing to be slow and reversible. nih.gov Similarly, its binding to Thymidylate Synthase (TS) is suggested to be irreversible and tight, possibly through a covalent linkage. nih.gov

Target Engagement Studies in Cellular Contexts (e.g., proteomic approaches, chemical probes)

To confirm that the interactions observed in vitro also occur within the complex environment of a living cell, target engagement studies are crucial. elifesciences.orgnih.gov These methods assess the physical interaction between a compound and its target protein(s) in a cellular context. frontiersin.org

Modern proteomic approaches, such as cellular thermal shift assays (CETSA) and solvent proteome profiling (SPP), have become powerful tools for proteome-wide target engagement studies. elifesciences.orgnih.govfrontiersin.org These techniques can identify the specific targets of a compound and reveal potential off-target effects by observing changes in protein stability upon compound binding. elifesciences.orgpelagobio.com

The use of chemical probes, which are small molecules designed to selectively interact with a specific protein target, is another key strategy. thermofisher.krnih.govnih.gov These probes can be used to validate a target and explore its biological function. promega.carjeid.com While specific proteomic or chemical probe-based target engagement studies for this compound are not extensively detailed in the available literature, the established inhibitory effects on key enzymes within cellular systems strongly imply target engagement.

Elucidation of Downstream Biochemical Pathways and Cellular Responses

Modulation of Specific Enzyme Activities (e.g., Dihydrofolate Reductase (DHFR), Thymidylate Synthase)

This compound has been shown to be a potent inhibitor of two critical enzymes involved in nucleotide biosynthesis: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). nih.govnih.gov

Dihydrofolate Reductase (DHFR): This enzyme is essential for maintaining the intracellular pool of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and several amino acids. ufpr.br this compound inhibits the activity of DHFR purified from Lactobacillus leichmannii in a non-competitive manner, with a reported Ki value of 5 x 10-6 M. nih.gov The half-maximal inhibitory concentration (IC50) for DHFR inhibition was found to be 30 µM. nih.govufpr.br Concentrations of this compound greater than 75 µM led to a complete loss of DHFR activity. nih.govresearchgate.net

Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of DNA. nih.govnih.gov this compound potently inhibits TS activity, with an IC50 value of 40 µM when using the enzyme purified from Lactobacillus leichmannii. nih.gov The inhibition is of a simple linear "noncompetitive" type with a Ki value of 7 x 10-6 M. nih.gov In studies using leukemic leukocytes from patients with chronic myeloblastic leukemia (CML) and acute lymphoblastic leukemia (ALL), this compound also potently inhibited TS activity with an IC50 of 50 µM. nih.gov

EnzymeOrganism/Cell TypeInhibition Constant (Ki)IC50Inhibition TypeReference
Dihydrofolate Reductase (DHFR) Lactobacillus leichmannii5 x 10-6 M30 µMNon-competitive nih.gov
Thymidylate Synthase (TS) Lactobacillus leichmannii7 x 10-6 M40 µMNon-competitive nih.gov
Thymidylate Synthase (TS) Human Leukemic Leukocytes (CML & ALL)Not Reported50 µMNot Reported nih.gov

Perturbation of Cellular Signaling Cascades (e.g., NF-κB pathway, if directly linked to this compound)

Cellular signaling pathways are complex networks that control a wide range of cellular processes. Some natural product alkaloids have been shown to modulate pathways like the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. iiarjournals.org While some related phenanthroindolizidine and phenanthroquinolizidine alkaloids have been suggested to inhibit NF-κB signaling, a direct link and detailed mechanistic studies specifically for this compound's effect on this pathway are not yet clearly established in the reviewed literature. nih.gov

Influence on Subcellular Organelle Function and Cellular Processes (e.g., protein synthesis, cell cycle modulation, viability in controlled environments)

The inhibition of key enzymes and potential perturbation of signaling cascades by this compound ultimately manifest as broader effects on cellular functions.

Protein Synthesis: Some alkaloids similar in structure to this compound, such as emetine (B1671215), are known inhibitors of protein synthesis. researchgate.net They can interfere with the elongation step of peptide chain synthesis. iiarjournals.org While this compound is an analog of emetine, and other related alkaloids have been shown to inhibit protein synthesis, specific studies detailing the direct impact of this compound on ribosomal function and protein synthesis are needed for a conclusive understanding. nih.goviiarjournals.orgresearchgate.net

Cell Cycle Modulation: The cell cycle is a tightly regulated series of events leading to cell division. nih.govle.ac.uk The inhibition of DHFR and TS by this compound directly impacts DNA synthesis, which is a critical part of the S phase of the cell cycle. nih.govnih.govle.ac.uk By limiting the precursors necessary for DNA replication, this compound can cause a disruption in cell cycle progression, potentially leading to cell cycle arrest. nih.gov

Viability in Controlled Environments: The cytotoxic effects of this compound have been demonstrated in controlled laboratory settings. It inhibits the growth of Lactobacillus leichmannii with an IC50 value of 40 µM. nih.govnih.govufpr.br This loss of viability is a direct consequence of the compound's interference with essential cellular processes like DNA synthesis and enzyme function. nih.govmdpi.com

Cellular ProcessEffect of this compoundImplied MechanismReference
Protein Synthesis Implied inhibition (as an emetine analog)Potential interference with peptide chain elongation. nih.govresearchgate.net
Cell Cycle Implied disruptionInhibition of DNA synthesis precursors (via DHFR and TS inhibition). nih.govnih.govnih.gov
Cellular Viability Potent cytotoxicity against Lactobacillus leichmannii (IC50 = 40 µM)Inhibition of essential enzymes (DHFR, TS) and cellular processes. nih.govnih.govufpr.br

Structural Basis of this compound-Target Recognition

The precise manner in which a small molecule like this compound binds to its target proteins dictates its efficacy and specificity. The three-dimensional arrangement of the ligand within the protein's binding site, stabilized by a network of molecular interactions, forms the structural basis of its biological activity. Elucidating this requires a combination of experimental and computational techniques.

To date, a review of published scientific literature reveals no specific, publicly available X-ray crystal or Nuclear Magnetic Resonance (NMR) structures of this compound bound to its biomolecular targets, such as DHFR or TS. However, these techniques remain the gold standard for visualizing ligand-protein interactions at an atomic level and would be invaluable in confirming the compound's binding mode.

X-ray Crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of molecules, including complex biological assemblies like protein-ligand complexes. nih.govnih.gov The process involves growing high-quality crystals of the target protein saturated with the ligand, exposing these crystals to a focused beam of X-rays, and analyzing the resulting diffraction pattern. nih.govucl.ac.uk This pattern is then used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov For this compound, obtaining a crystal structure with one of its targets would definitively reveal its binding orientation, conformational changes in the protein upon binding, and the specific atomic contacts (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the interaction. researchgate.net

NMR Spectroscopy is a complementary technique that provides structural and dynamic information on biomolecules in solution, which more closely mimics the cellular environment. whiterose.ac.uknih.govnih.gov For studying protein-ligand interactions, methods such as Chemical Shift Perturbation (CSP) are particularly useful. researchgate.net By comparing the NMR spectra of a protein in its free and ligand-bound states, researchers can identify which of the protein's atoms are affected by the binding event, thereby mapping the interaction surface. researchgate.netvietnamjournal.ru Furthermore, techniques like the Nuclear Overhauser Effect (NOE) can provide distance restraints between the ligand and protein atoms, helping to determine the precise orientation and conformation of the bound ligand. nih.gov Applying NMR to the this compound-target system could validate computational models and provide unique insights into the dynamics of the interaction. whiterose.ac.uk

In the absence of direct experimental structures, computational methods provide valuable predictive insights into how a ligand might bind to its target. psu.edutandfonline.com Molecular docking is a key computational technique that places a small molecule (ligand) into the binding site of a target protein and evaluates the interaction using a scoring function to predict the binding affinity and orientation. researchgate.net

A study utilizing Computer-Aided Drug Design (CADD) has reported the use of molecular docking to investigate the anticancer activity of this compound. jneonatalsurg.com This binding affinity study was conducted with six different receptors using Auto Dock software, indicating that the interaction of this compound with various biological targets has been computationally modeled. jneonatalsurg.com

Given that this compound is a known inhibitor of Dihydrofolate reductase (DHFR) and Thymidylate Synthase (TS), these enzymes are primary targets for such docking studies. tmrjournals.com Docking simulations for other inhibitors targeting these enzymes provide a framework for a hypothetical binding model for this compound.

Dihydrofolate Reductase (DHFR): This enzyme features a well-defined active site. arabjchem.org Docking studies of various inhibitors reveal that key interactions often involve hydrogen bonds with highly conserved residues such as Asp27 and hydrophobic contacts with residues like Leu22 and Phe31. psu.edu It is hypothesized that this compound would similarly occupy this active site, with its heterocyclic rings forming crucial interactions with these key residues.

Thymidylate Synthase (TS): As a key enzyme in DNA synthesis, TS is another established target. Molecular docking of known inhibitors like Raltitrexed into the TS active site shows critical hydrogen bonds with catalytic residues like Cys195 and Arg218, as well as π-π stacking interactions. nih.gov A computational model of this compound bound to TS would likely show it occupying the dUMP binding cavity, sterically blocking substrate access and forming stabilizing interactions with similar residues.

Table 1: Key Active Site Residues in DHFR and TS for Inhibitor Binding
Enzyme TargetKey Interacting ResiduesInteraction TypeReference
Dihydrofolate Reductase (DHFR)Asp27Hydrogen Bond
Leu22, Phe31Hydrophobic Contact psu.edu
Ile5, Ile94Hydrogen Bond
Thymidylate Synthase (TS)Cys195, Arg218Hydrogen Bond
Phe226π-π Stacking
Glu58Electrostatic Contact

Activity-Based Protein Profiling (ABPP) and Proteomic Approaches to Target Deconvolution

ABPP utilizes specially designed chemical probes that typically consist of a reactive group or "warhead" that covalently binds to the active site of an enzyme, a linker, and a reporter tag (like a fluorophore or biotin) for detection and purification. By treating a cell lysate or even live cells with such a probe, active enzymes are tagged, and can then be identified using mass spectrometry. This technique provides a direct readout of the functional state of entire enzyme families.

A review of the current literature suggests that ABPP and other global proteomic methods have not yet been reported for the specific purpose of de novo target identification for this compound. The application of these techniques would be a logical next step in its characterization. Such an approach could:

Confirm known targets: Detect the engagement of this compound with DHFR and TS within a native cellular environment.

Discover novel targets: Uncover previously unknown protein interactions, which could explain additional mechanisms of action or potential off-target effects.

The utility of this approach for related compounds has been demonstrated. For instance, ABPP was successfully used to identify the GDP-dissociation inhibitor beta (GDI2) as a novel target for benzo[a]quinolizidine analogs, which led to the discovery of a new mechanism of action involving paraptosis. researchgate.net This highlights the potential of ABPP to reveal unexpected biology for alkaloid natural products and underscores its potential value in fully elucidating the molecular and cellular interactions of this compound.

Structure Activity Relationship Sar and Deoxytubulosine Analog Development

Comprehensive SAR Analysis for Modulating Biological Activities and Target Selectivity

Stereochemical Influences on Biological Engagement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological recognition and activity longdom.orgnih.govmhmedical.com. Molecules with different stereochemical configurations, such as enantiomers or diastereomers, can exhibit distinct biological profiles because biological targets (like enzymes and receptors) are often chiral themselves and interact selectively with specific molecular shapes nih.gov. Deoxytubulosine possesses chiral centers, meaning it can exist in different stereoisomeric forms scispace.comresearchgate.net. SAR studies investigating this compound analogs would therefore include an examination of how these different stereoisomers engage with their biological targets. Understanding these stereochemical influences is vital for synthesizing potent and selective analogs, as one stereoisomer may be significantly more active or possess a different mechanism of action compared to others nih.gov. The synthesis of specific stereoisomers, such as (-)-deoxytubulosine researchgate.net, is a key component of such investigations.

Development of this compound-Based Probes for Chemical Biology Investigations

Chemical probes are indispensable tools in chemical biology, enabling the investigation of biological systems, target identification, and validation of therapeutic hypotheses chemicalprobes.orgnih.govnih.gov. This compound, with its inherent biological activity and favorable drug-like properties researchgate.net, serves as a promising scaffold for the development of specialized chemical probes.

Fluorescent and Affinity Tags for Target Validation

To facilitate target validation and study molecular localization, this compound can be modified by incorporating fluorescent or affinity tags. Fluorescent tags allow for the visualization and tracking of the compound within biological systems researchgate.netnih.gov. Affinity tags, such as biotin, can be used in conjunction with techniques like affinity pull-down assays to isolate and identify proteins that bind to the this compound analog nih.govnih.goviu.edu. By conjugating these tags to this compound derivatives, researchers can create tools to specifically capture and detect its biological targets, thereby validating its mechanism of action and identifying potential off-target interactions.

Photoaffinity Labels for Covalent Target Capture

Photoaffinity labeling (PAL) is a powerful technique that enables the covalent capture and identification of target molecules, particularly proteins, that interact with small molecules iu.edunih.govcreative-biolabs.comchomixbio.comresearchgate.netclockss.org. PAL probes typically comprise a bioactive ligand (like a this compound analog), a photoreactive group (such as an azide, benzophenone, or diazirine), and often an affinity tag iu.edunih.gov. Upon exposure to ultraviolet (UV) light, the photoreactive group becomes activated, generating reactive species that form a stable covalent bond with the proximal target molecule. This covalent linkage allows for the subsequent isolation and identification of the target protein, even if the initial interaction was weak or transient iu.eduresearchgate.net. Developing this compound-based photoaffinity labels would be a strategic approach to precisely identify its direct biological targets and elucidate its precise mechanism of action.

Advanced Analytical Methodologies for Deoxytubulosine Research

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Biosynthetic Profiling

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in metabolomics and the study of biosynthetic pathways due to its ability to provide highly accurate mass measurements, enabling precise identification and quantification of metabolites nih.govthermofisher.comresearchgate.net. This technique allows for the detection and characterization of a wide array of compounds within complex biological matrices, offering high sensitivity and specificity thermofisher.comanimbiosci.orgnih.gov. HRMS is particularly valuable for profiling natural products, where it aids in identifying novel compounds and understanding their origins.

Liquid Chromatography coupled with Time-of-Flight (LC/Q-TOF) mass spectrometry is a powerful combination for analyzing complex mixtures, such as those found in natural product extracts. LC/Q-TOF provides high mass accuracy and resolution, facilitating the identification of compounds based on their elemental composition and fragmentation patterns nih.govthermofisher.com. This approach has been utilized in the profiling of phytochemical composition, where Deoxytubulosine has been identified researchgate.net. While Gas Chromatography coupled with Time-of-Flight (GC/Q-TOF) is typically used for volatile compounds, LC-based HRMS methods are more commonly applied to less volatile or thermally labile natural products like this compound. The ability to perform untargeted metabolomics using LC-HRMS allows for a broad survey of metabolites, which can include this compound, thereby aiding in the discovery and characterization of related compounds or metabolites animbiosci.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including complex natural products like this compound. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the three-dimensional arrangement of molecules in solution acdlabs.comunica.itwikipedia.orgunivr.it.

Advanced multi-dimensional NMR experiments, such as 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC) and 3D NMR, are critical for elucidating the intricate structures of complex molecules. These techniques exploit correlations between nuclei, either through chemical bonds (e.g., COSY, TOCSY, HSQC) or through space (e.g., NOESY), to establish connectivity and spatial proximity wikipedia.orgnumberanalytics.comepfl.chslideshare.net. For this compound, these methods are essential for assigning all proton and carbon resonances, thereby confirming its structural framework and identifying subtle stereochemical details. For instance, COSY and TOCSY experiments reveal proton-proton coupling networks, while HSQC correlates protons directly to their attached carbons, and HMBC maps longer-range proton-carbon correlations, vital for assembling the molecular skeleton numberanalytics.comepfl.ch. These techniques are instrumental in distinguishing between similar structural motifs and confirming the identity of natural products nih.gov.

Ligand-observed NMR is a powerful technique used to study the interactions between small molecules (ligands) and larger biomolecular targets, such as proteins. This approach monitors changes in the NMR signals of the ligand when it binds to its target, providing insights into binding affinity, kinetics, and the identification of binding sites nuvisan.comnih.govbruker.com. By observing the ligand directly, researchers can assess target engagement and characterize molecular interactions, which is crucial in drug discovery and understanding the mechanism of action of compounds like this compound, should it interact with specific biological targets nuvisan.combruker.commdpi.com.

X-ray Crystallography for Absolute Stereochemistry Determination and Co-crystal Analysis

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, providing atomic-resolution data hitgen.comd-nb.infowikipedia.org. This technique is particularly vital for establishing the absolute stereochemistry of chiral molecules, a critical aspect for understanding their biological activity researchgate.netsoton.ac.ukmit.edunih.gov. By analyzing the diffraction patterns of X-rays by a crystal, the precise arrangement of atoms, bond lengths, and bond angles can be elucidated wikipedia.org. For natural products like this compound, which often possess multiple chiral centers, X-ray crystallography can unambiguously determine the absolute configuration, a feat not always achievable with other spectroscopic methods alone soton.ac.ukmit.edu. Furthermore, X-ray crystallography can be used to analyze co-crystals, revealing how this compound might interact with other molecules in a crystalline state, which can inform formulation strategies or understanding of its solid-state properties hitgen.comd-nb.infonih.gov.

Chromatographic Techniques (e.g., HPLC-UV, LC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative analysis in research samples. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is widely used for separating compounds and evaluating purity by detecting impurities that co-elute or appear as separate peaks sepscience.comresearchgate.netchromatographyonline.com. HPLC-UV methods can provide spectral information across the eluted peak, aiding in the assessment of peak homogeneity sepscience.com.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly LC-MS/MS, offers enhanced sensitivity and specificity for both purity assessment and quantitative analysis sepscience.commetwarebio.comnih.govmdpi.comfrontiersin.org. LC-MS can detect compounds based on their mass-to-charge ratio, allowing for the identification of impurities even at low concentrations that might not be visible by UV detection alone sepscience.com. For quantitative studies, LC-MS/MS, often employing Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM), allows for highly accurate and precise measurement of this compound in complex biological matrices metwarebio.comnih.govmdpi.com. The combination of LC with HRMS (LC-HRMS) is also employed for comprehensive profiling and quantification, as seen in studies of phytochemicals including this compound researchgate.net.

Compound List

this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties and Conformational Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques employed to investigate the chiroptical properties of chiral molecules. These methods are particularly valuable for compounds like this compound, which possess multiple stereocenters and complex three-dimensional structures.

Principles of CD and ORD: Optical Rotatory Dispersion (ORD) measures the variation of a substance's specific rotation with respect to the wavelength of light wikipedia.org. This phenomenon arises because optically active compounds interact differently with left and right circularly polarized light, causing a rotation of the plane of polarized light that is wavelength-dependent wikipedia.orgmgcub.ac.in. Circular Dichroism (CD), on the other hand, quantifies the differential absorption of left and right circularly polarized light by a chiral molecule up.edu.phnih.govnih.govmdpi.com. A CD spectrum displays the difference in absorbance (ΔA) as a function of wavelength, often revealing characteristic bands associated with specific chromophores within the molecule nih.govmdpi.com.

Relevance to this compound: this compound, being a chiral alkaloid, exhibits optical activity nih.govresearchgate.netwhiterose.ac.uk. Consequently, CD and ORD spectroscopy are indispensable tools for characterizing its stereochemistry and conformational states mgcub.ac.injasco-global.commdpi.comsns.it. These techniques can provide critical information regarding:

Chiroptical Properties: The sign and magnitude of the Cotton effect observed in CD spectra, or the shape of ORD curves, directly reflect the molecule's inherent chirality and the spatial arrangement of its chromophoric groups mgcub.ac.insns.itquick.cz.

Conformational Analysis: CD spectroscopy is highly sensitive to changes in molecular conformation. For complex molecules like this compound, CD spectra can offer insights into the preferred spatial arrangements of its various parts, potentially revealing information about its folding or the orientation of functional groups nih.gove3s-conferences.orgnipne.roresearchgate.net.

Absolute Configuration Determination: While often requiring comparison with known standards or computational modeling, CD and ORD data can contribute significantly to assigning the absolute configuration of chiral centers within this compound mgcub.ac.injasco-global.com.

Literature Findings: Research has indicated the use of dichroic methods in the study of this compound. For instance, studies on the structure of this compound have mentioned "MAGNETIC CIRCULAR DICHROISM AND MAGNETIC..." upenn.edu, suggesting that dichroic techniques have been applied to probe its electronic structure and magnetic properties. Furthermore, this compound is known to interconvert with Tubulosine (B1194177) rsc.org, implying that comparative chiroptical studies between these related alkaloids might have been conducted or could be valuable for understanding structural differences. In a metabolomics study, this compound was identified with a specific numerical value (-0.69) nih.gov, which, while not explicitly stated as CD/ORD data, points to the characterization of its properties.

The application of CD and ORD in analyzing complex chiral molecules like this compound allows researchers to gain a deeper understanding of its three-dimensional structure, which is fundamental for correlating its chemical properties with its biological activities.

Summary of Analytical Relevance:

TechniquePrincipleInformation ProvidedRelevance to this compound
ORDWavelength dependence of specific rotationChiroptical properties, conformational changes, absolute configurationElucidating stereochemistry and spatial arrangement of chiral centers and functional groups.
CDDifferential absorption of left and right circularly polarized lightChiroptical properties, conformational states (e.g., secondary structure), electronic transitions, absolute configurationRevealing detailed information about the molecule's conformation and stereochemical configuration.

Pre Clinical Biological Investigations in Research Models Excluding Human Clinical Data

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental for characterizing the biological effects of compounds like Deoxytubulosine, providing insights into their potency, mechanism of action, and potential therapeutic applications.

Cell-Based Reporter Assays for Pathway Modulation and Mechanistic Elucidation

Cell-based reporter assays serve as powerful tools for dissecting complex cellular signaling pathways and elucidating the mechanisms of action of bioactive compounds researchgate.netthermofisher.commdpi.com. These assays typically involve the use of reporter genes that are activated or modulated in response to specific cellular events or pathway activation, providing a quantifiable readout researchgate.netthermofisher.commdpi.com. Compared to biochemical assays, cell-based assays offer greater physiological relevance by operating within a living cellular environment, allowing for the observation of cellular interactions and responses researchgate.netfyonibio.combioagilytix.com. Common reporter systems utilize enzymes like β-lactamase or luciferase to detect transcriptional or post-transcriptional changes researchgate.netthermofisher.commdpi.com. Although specific reporter assay findings for this compound are not presented in the available literature, its known targets, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), could be investigated using targeted reporter assays to further elucidate its mechanistic pathways ufpr.brnih.govd-nb.info.

Effects on Key Cellular Processes (e.g., cell division, protein synthesis, microtubule dynamics)

This compound has been investigated for its effects on fundamental cellular processes critical for cell viability and proliferation. Research indicates that this compound, as a member of the phenanthroindolizidine alkaloid class, may inhibit protein synthesis, potentially by interfering with chain elongation nih.goviiarjournals.org. This disruption of protein synthesis is a significant cellular event that can broadly impact cell function.

Furthermore, this compound is recognized for its potent inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) ufpr.brnih.govd-nb.info. These enzymes are essential for the de novo synthesis of thymidylate, a critical precursor for DNA synthesis. By inhibiting DHFR and TS, this compound disrupts DNA replication, thereby impeding cell division and progression through the cell cycle, ultimately leading to cell death ufpr.brd-nb.info.

While microtubules are vital for cell division and intracellular transport, and their dynamics are targeted by various anticancer agents csic.esnih.govub.edunih.govwikipedia.org, the provided literature does not directly link this compound's primary mechanism of action to the modulation of microtubule dynamics. Its established targets are enzymatic pathways involved in nucleotide synthesis and the protein synthesis machinery.

Growth Inhibition Data: In vitro studies have quantified the impact of this compound on cell growth. Concentrations of this compound up to 100 μM in the growth medium resulted in significant growth inhibition, ranging from 80% to 85% of the initial growth activity. Higher concentrations, exceeding 150–175 μM, were observed to be lethal to the cells ufpr.br.

Table 1: In Vitro Growth Inhibition of this compound

Concentration (μM) Observed Effect
Up to 100 80-85% growth inhibition

In Vivo Studies in Genetically Tractable Model Organisms

The use of genetically tractable model organisms is a cornerstone of pre-clinical research, enabling the study of complex biological processes and compound efficacy in a living system.

Pharmacodynamic Investigations and Target Engagement Studies in Murine Models (focused on mechanism)

Pharmacodynamic (PD) investigations and target engagement studies are critical for confirming a compound's mechanism of action (MOA) and its interaction with biological targets within a living organism crownbio.comnih.govcriver.combiorxiv.orgnih.gov. Murine models, particularly mice, are frequently utilized for these studies due to their physiological relevance and experimental tractability mdpi.comnih.gov. These studies aim to identify biomarkers that can correlate drug exposure with target modulation and subsequent biological outcomes crownbio.comnih.govnih.gov.

Focusing on this compound's known mechanisms, which include the inhibition of DHFR and TS, and potential interference with protein synthesis ufpr.brnih.govd-nb.infoiiarjournals.org, target engagement studies in murine models would aim to validate the inhibition of these targets or pathways in vivo. Such studies could involve assessing enzyme activity or metabolite levels related to these pathways following this compound administration. For instance, confirming the inhibition of DNA synthesis through specific PD markers would validate its proposed MOA. While detailed PD data for this compound in murine models are not elaborated in the provided snippets, the general approach of using these models to assess target engagement and pharmacodynamics for compounds with known enzymatic targets is well-established crownbio.comnih.govcriver.combiorxiv.orgnih.gov.

Compound List:

this compound

Pergularinine

Tylophorinidine

Emetine (B1671215)

Cycloheximide

Antofine

Cryptopleurine

YPC-10157

Omics-Based Approaches in Biological Systems Responding to this compound

Omics technologies provide a high-throughput, systems-level view of cellular and organismal responses to external stimuli or internal changes. When applied to this compound, these methods aim to map its impact on the transcriptome, proteome, and metabolome, thereby revealing the complex molecular cascades it triggers.

Transcriptomics (RNA-Seq) to Assess Gene Expression Changes

Transcriptomics, particularly through RNA sequencing (RNA-Seq), allows for the global measurement of gene activity by quantifying messenger RNA (mRNA) levels. This technique reveals which genes are activated or repressed in response to a compound, offering insights into the cellular pathways being modulated wikipedia.orgthermofisher.comnih.gov. By comparing gene expression profiles of cells treated with this compound against control samples, researchers can identify genes and pathways that are significantly altered.

However, a comprehensive review of the provided search results did not yield specific studies detailing transcriptomic analyses (e.g., RNA-Seq) that directly investigated the gene expression changes induced by this compound in response to its application. While this compound has been identified in plant metabolomic studies whiterose.ac.uk, and its potential bioactivity is noted, direct evidence of its impact on gene expression profiles in model organisms or cell lines through RNA-Seq was not found within the scope of this investigation. Such studies would be vital for understanding the early molecular events and regulatory networks influenced by this compound.

Metabolomics to Profile Metabolic Pathway Perturbations

Metabolomics provides a snapshot of the small molecules (metabolites) present in a biological sample, reflecting the biochemical activity of a cell or organism. By analyzing changes in metabolite profiles, researchers can identify perturbations in metabolic pathways that are triggered by a compound like this compound savemyexams.comyoutube.com. This approach can reveal how this compound influences cellular metabolism and identify specific metabolic pathways that are either activated or suppressed.

This compound itself has been identified as a metabolite in certain contexts, and its levels have been observed to change.

In a study examining Euglena gracilis under heavy metal and phytohormone treatments, this compound was identified, with its levels significantly decreased (DOWN) under specific experimental conditions, showing a fold change of -1.534 with a p-value of 0.017 biorxiv.org.

Metabolomic analysis of Alangium salviifolium bark also identified this compound, reporting a fold change of -0.69 with a value of 98.97, suggesting its presence and potential modulation within the plant's metabolic landscape nih.gov.

Furthermore, this compound was listed among differentially expressed metabolites in a study related to Systemic Lupus Erythematosus (SLE), indicating its detection in biological samples associated with disease states, though specific quantitative data for this context was not detailed in the snippet nih.gov.

this compound has also been associated with metabolic pathways, specifically linked to pathway ko00940 with a measured value of 18.10 whiterose.ac.uk.

These findings highlight the utility of metabolomics in identifying and quantifying this compound and its potential role in metabolic responses, particularly within plant systems.

Table 1: Metabolomic Findings for this compound

Source Study/ContextMetaboliteFormulaIdentification CodeClassFold Changep-value/SignificanceObserved Change
Euglena gracilis response to metal/phytohormones biorxiv.orgThis compoundC29H37N3O2C11817Alkaloid-1.5340.017DOWN
Alangium salviifolium bark metabolomics nih.govThis compoundC29 H37 N3 O2C11817Alkaloid-0.69N/AN/A
Systemic Lupus Erythematosus (SLE) study nih.govThis compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedPresent
Metabolic pathway association whiterose.ac.ukThis compoundNot specifiedNot specifiedNot specifiedN/AN/AAssociated

Future Directions and Unanswered Questions in Deoxytubulosine Research

Development of Novel Biosynthetic Pathways for Untapped Structural Diversity

The natural biosynthetic pathway of deoxytubulosine has yet to be fully elucidated. A significant future direction lies in identifying the specific genes and enzymes responsible for its formation in nature. This knowledge would be foundational for developing novel biosynthetic pathways through metabolic engineering. By introducing genes from other organisms or engineering existing enzymes, it may be possible to create microbial hosts that produce this compound or novel analogues.

One of the primary goals of this approach is to tap into the untapped structural diversity of the this compound scaffold. Engineered biosynthetic pathways could potentially generate derivatives with modified functional groups, leading to altered bioactivities, improved pharmacological properties, or reduced toxicities. Key questions in this area include:

What are the key enzymes and genetic clusters responsible for this compound biosynthesis in its natural producers?

Can these pathways be successfully transferred to and expressed in a heterologous host like Escherichia coli or Saccharomyces cerevisiae?

What are the substrate specificities of the biosynthetic enzymes, and can they be manipulated to accept alternative precursors, thereby generating a diverse range of this compound analogues?

Innovations in Total Synthesis Towards Highly Efficient and Diversifiable Analog Production

While the total synthesis of this compound has been achieved, current methods can be lengthy and complex. Future research will likely focus on developing more efficient and versatile synthetic routes. Innovations in synthetic methodology, such as the development of novel catalytic systems and cascade reactions, could significantly shorten the number of steps required, making the synthesis more practical and scalable.

A crucial aspect of future synthetic strategies will be the ability to readily diversify the this compound scaffold. This "divergent synthesis" approach would allow for the systematic modification of different parts of the molecule, providing a powerful tool for structure-activity relationship (SAR) studies. Unanswered questions in this domain include:

Can new retrosynthetic disconnections be conceptualized to provide more convergent and efficient access to the core structure of this compound?

Are there novel chemical transformations that can be employed to install key stereocenters with high selectivity?

How can the synthetic route be designed to facilitate the late-stage introduction of various functional groups, enabling the rapid production of a library of analogues?

Advanced Chemical Biology Tools and Methodologies for Deeper Mechanistic Insights

Understanding the precise molecular mechanism of action of this compound is paramount for its development as a therapeutic agent. While it is known to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis, a deeper understanding of its interactions and downstream effects is needed. nih.gov Advanced chemical biology tools and methodologies will be instrumental in achieving this.

The development of chemical probes based on the this compound structure is a promising avenue. These probes, which could be fluorescently tagged or equipped with photo-affinity labels, would enable researchers to visualize the subcellular localization of this compound and identify its direct binding partners within the cell. Key research questions include:

Can potent and selective this compound-based chemical probes be synthesized without significantly altering the molecule's biological activity?

What are the direct cellular targets of this compound beyond DHFR, and how does it interact with them?

How do these interactions translate into the observed cellular phenotypes and biological responses?

Exploration of this compound Scaffolds in Novel Chemical Applications or Bio-conjugation Strategies

The unique and complex scaffold of this compound presents opportunities for its use in novel chemical applications beyond its inherent biological activity. For instance, it could serve as a chiral ligand in asymmetric catalysis or as a building block for the synthesis of other complex molecules.

Furthermore, bio-conjugation strategies could be employed to enhance the therapeutic potential of this compound. By attaching it to targeting moieties such as antibodies or peptides, it may be possible to deliver the compound specifically to diseased cells, thereby increasing its efficacy and reducing off-target effects. Unanswered questions in this area are:

Can the this compound scaffold be functionalized in a way that allows for efficient and stable conjugation to other molecules without compromising its activity?

What types of targeting ligands would be most effective for directing this compound to specific tissues or cell types?

Could this compound be incorporated into drug-delivery systems, such as nanoparticles or liposomes, to improve its pharmacokinetic properties?

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. These powerful computational tools can be applied to various aspects of this compound research, from identifying new analogues to predicting their biological activities and optimizing their properties.

For example, ML models could be trained on existing SAR data to predict the activity of virtual this compound derivatives, allowing for the in silico screening of large compound libraries before committing to their synthesis. AI could also be used to analyze complex biological data from proteomics or transcriptomics experiments to generate new hypotheses about the mechanism of action of this compound. The key questions for the future include:

Can predictive QSAR models be developed to accurately forecast the biological activity of novel this compound analogues?

How can AI algorithms be utilized to analyze large datasets and uncover novel insights into the biological pathways affected by this compound?

Can machine learning be used to optimize the synthetic routes to this compound and its derivatives, predicting optimal reaction conditions and improving yields?

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Deoxytubulosine’s purity and structural integrity in experimental settings?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) are critical for structural elucidation and purity assessment. NMR identifies functional groups and stereochemistry, while HPLC quantifies purity by separating impurities. MS confirms molecular weight and fragmentation patterns. Reproducibility requires adherence to standardized protocols, such as those outlined in experimental reporting guidelines .

Q. How can researchers isolate this compound from natural sources while optimizing yield and purity?

  • Methodological Answer: Column chromatography (e.g., silica gel or reverse-phase) and Thin-Layer Chromatography (TLC) are foundational techniques. Solvent systems should be tailored to this compound’s polarity, with iterative fractionation guided by bioactivity assays. Yield optimization may involve scaling extraction parameters (e.g., solvent-to-mass ratio, temperature) and validating purity via spectroscopic methods .

Advanced Research Questions

Q. What methodologies are effective for investigating this compound’s interaction with bacterial virulence proteins?

  • Methodological Answer: Protein-protein interaction (PPI) network analysis and molecular docking studies are pivotal. For example, in silico docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities between this compound and hub virulence proteins (e.g., Smlt2267, cheW). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. Complementary in vitro assays (e.g., bacterial motility inhibition) contextualize mechanistic insights .

Q. How should researchers design experiments to resolve contradictory findings in this compound’s efficacy across bacterial strains?

  • Methodological Answer: Standardize experimental conditions (e.g., inoculum size, growth media) to minimize variability. Use orthogonal assays: minimum inhibitory concentration (MIC) tests, time-kill curves, and biofilm disruption assays. Cross-reference genomic data to identify strain-specific resistance mechanisms (e.g., efflux pumps). Meta-analyses of existing datasets can reconcile discrepancies by identifying confounding variables .

Q. What strategies are recommended for evaluating this compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer: Employ high-throughput LC-MS/MS for plasma stability and tissue distribution studies. In vivo models (e.g., murine bacteremia) should monitor pharmacodynamic endpoints (e.g., bacterial load reduction) alongside toxicology profiles. Physiologically Based Pharmacokinetic (PBPK) modeling predicts human dosing regimens, while cytochrome P450 inhibition assays assess drug-drug interaction risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.